molecular formula C4H2BrFO3S B2363595 5-Bromofuran-2-sulfonyl fluoride CAS No. 2137682-74-5

5-Bromofuran-2-sulfonyl fluoride

Cat. No.: B2363595
CAS No.: 2137682-74-5
M. Wt: 229.02
InChI Key: BLOOWHYEGMAMPS-UHFFFAOYSA-N
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Description

5-Bromofuran-2-sulfonyl fluoride is an organic compound with the molecular formula C₄H₂BrFO₃S It is a sulfonyl fluoride derivative of furan, characterized by the presence of a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position of the furan ring

Biochemical Analysis

Biochemical Properties

5-Bromofuran-2-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules . It is part of the sulfur (VI) fluorides group, which has seen significant growth in their application in biomolecular chemistry . The compound can be appended to small molecules to investigate protein-ligand interactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in protein-biomolecule interactions . It can irreversibly cross-link interacting biomolecules, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with a nucleophile on the target via Sulfur (VI) fluoride exchange (SuFEx), irreversibly cross-linking the interacting biomolecules . This reaction is chemoselective and occurs at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Sulfur (VI) fluorides, the group to which this compound belongs, have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology .

Metabolic Pathways

Sulfur (VI) fluorides, the group to which this compound belongs, have been widely used in diverse fields, suggesting that they may be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluoride-chloride exchange reaction, where a sulfonyl chloride precursor is treated with a fluoride source to replace the chlorine atom with a fluorine atom . Other methods include electrophilic fluorination of thiols and anodic oxidative fluorination .

Industrial Production Methods

Industrial production methods for 5-Bromofuran-2-sulfonyl fluoride are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromofuran-2-carboxylic acid
  • 5-Bromofuran-2-sulfonamide
  • 5-Iodofuran-2-sulfonyl fluoride

Uniqueness

5-Bromofuran-2-sulfonyl fluoride is unique due to its combination of a bromine atom and a sulfonyl fluoride group on the furan ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

5-bromofuran-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOOWHYEGMAMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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